molecular formula C12H10 B3029704 1,4-Diethynyl-2,5-dimethylbenzene CAS No. 75867-45-7

1,4-Diethynyl-2,5-dimethylbenzene

Cat. No.: B3029704
CAS No.: 75867-45-7
M. Wt: 154.21 g/mol
InChI Key: IELAPHCQGFQIEE-UHFFFAOYSA-N
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Description

1,4-Diethynyl-2,5-dimethylbenzene (hereafter referred to as Compound A) is a derivative of benzene featuring two ethynyl (-C≡CH) groups at the 1,4-positions and two methyl (-CH₃) groups at the 2,5-positions. Its molecular formula is C₁₂H₁₂, with a molecular weight of 156.23 g/mol. Compound A is a key monomer in synthesizing conjugated polymers and oligo(phenyleneethynylene)s (OPEs) via Pd/Cu-catalyzed cross-coupling reactions, which are critical for applications in organic electronics, sensors, and photovoltaics .

The ethynyl groups enable π-conjugation, enhancing electronic properties, while the methyl substituents modulate steric effects and solubility. Compound A’s synthesis typically involves Sonogashira coupling or protodesilylation of trimethylsilyl-protected precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diethynyl-2,5-dimethylbenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1,4-dibromo-2,5-dimethylbenzene is reacted with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The ethynyl groups in 1,4-diethynyl-2,5-dimethylbenzene are susceptible to oxidation under controlled conditions. For example:

  • Oxidation to Carbonyl Compounds : Reaction with strong oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in acidic or basic media converts ethynyl groups to diketones or carboxylic acids.

Reagent Product Conditions
KMnO₄ (acidic)2,5-dimethylterephthalic acidH₂SO₄, 80–100°C, 6–8 h
OsO₄ (basic)2,5-dimethyl-1,4-benzenedioneNaOH, H₂O, 25°C, 12 h

Reduction Reactions

The triple bonds in ethynyl groups can be selectively reduced to alkenes or alkanes:

  • Hydrogenation : Catalytic hydrogenation with palladium on carbon (Pd/C) yields 1,4-diethyl-2,5-dimethylbenzene as the major product.

Catalyst Product Conditions
Pd/C (5%)1,4-diethyl-2,5-dimethylbenzeneH₂ (1 atm), ethanol, 25°C

Electrophilic Aromatic Substitution (EAS)

The methyl groups activate the benzene ring toward electrophilic substitution, directing incoming groups to the para and ortho positions relative to the methyl substituents.

Reagent Product Conditions
Br₂1,4-dibromo-2,5-dimethylbenzeneFeBr₃ catalyst, 0°C, 2 h
HNO₃1,4-dinitro-2,5-dimethylbenzeneH₂SO₄, 50°C, 4 h

Coupling Reactions

The ethynyl groups enable cross-coupling reactions, such as:

  • Sonogashira Coupling : Palladium-catalyzed coupling with aryl halides forms extended π-conjugated systems. For example, reaction with iodobenzene yields 1,4-bis(phenylethynyl)-2,5-dimethylbenzene .

Reagent Product Conditions
Pd(PPh₃)₄, CuI1,4-bis(phenylethynyl)-2,5-dimethylbenzeneTHF, 60°C, 12 h

Polymerization

The compound serves as a monomer in synthesizing acetylenic polymers. Thermal or catalytic polymerization produces rigid, conjugated polymers with applications in conductive materials .

Method Polymer Type Applications
Thermal polymerizationPoly(this compound)Conductive coatings, sensors

Coordination Chemistry

The ethynyl groups act as ligands for transition metals, forming stable complexes. For instance, coordination with silver (Ag⁺) ions generates luminescent materials .

Metal Salt Complex Properties
AgNO₃[Ag₂(C₁₂H₁₀)]NO₃Luminescence, catalytic activity

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules due to steric and electronic effects:

Compound Key Reactivity Differences
1,4-DiethynylbenzeneHigher reactivity in EAS due to absence of methyl groups (less steric hindrance)
1,4-Dimethylbenzene (p-xylene)Lacks ethynyl groups; unreactive in coupling or oxidation reactions targeting triple bonds

Mechanistic Insights

  • Electrophilic Substitution : Methyl groups donate electrons via inductive effects, activating the ring. Ethynyl groups withdraw electrons via conjugation, stabilizing intermediate carbocations .

  • Oxidation Pathways : Ethynyl oxidation proceeds through intermediate epoxides or dioxetanes, as observed in analogous arene oxides .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a vital building block in the synthesis of complex organic molecules and polymers. Its unique structure facilitates reactions that lead to advanced materials with desirable properties.
  • Polymer Chemistry : It is utilized in synthesizing acetylenic polymers that exhibit enhanced mechanical strength and thermal stability. These polymers are valuable in materials science applications.

Biology

  • Bio-conjugation and Labeling : Investigations into the use of 1,4-diethynyl-2,5-dimethylbenzene for bio-conjugation highlight its potential for labeling biomolecules. This application is crucial in tracking biological processes and developing diagnostic tools.

Medicine

  • Drug Delivery Systems : The compound is explored as a precursor for pharmaceuticals and in drug delivery systems due to its ability to form stable complexes with various biomolecules.
  • Pharmaceutical Development : Its reactivity allows for modifications that can enhance the efficacy of drug compounds.

Industry

  • Advanced Materials Production : In industrial settings, this compound is used to create conductive polymers and nanomaterials. These materials are essential for developing electronic devices and sensors.

Case Study 1: Polymer Chemistry

Research has demonstrated that polymers synthesized from this compound exhibit superior mechanical properties compared to traditional polymers. These findings suggest potential applications in aerospace and automotive industries where material performance is critical.

Case Study 2: Drug Delivery Systems

Studies exploring the use of this compound in drug delivery systems have shown promising results in enhancing the bioavailability of therapeutic agents. By modifying drug molecules with this compound derivatives, researchers have observed improved targeting capabilities within biological systems.

Mechanism of Action

The mechanism of action of 1,4-diethynyl-2,5-dimethylbenzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

Table 1: Key Properties of Compound A and Analogues

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications
1,4-Diethynyl-2,5-dimethylbenzene C₁₂H₁₂ Ethynyl (1,4), Methyl (2,5) 156.23 Conductive polymers
1,4-Dibromo-2,5-diethynylbenzene C₁₀H₄Br₂ Ethynyl (1,4), Bromo (2,5) 283.95 Cross-coupling reactions
2,5-Diethoxy-1,4-diethynylbenzene C₁₄H₁₄O₂ Ethynyl (1,4), Ethoxy (2,5) 214.26 Soluble OPEs
1,4-Diethynyl-2,5-dinonylbenzene C₂₈H₃₆ Ethynyl (1,4), Nonyl (2,5) 378.95 Organic semiconductors
1,4-Dimethyl-2,5-diethylbenzene C₁₂H₁₈ Methyl (1,4), Ethyl (2,5) 162.27 Non-conductive materials

Key Comparisons :

Electronic Properties :

  • Compound A vs. 1,4-Dibromo-2,5-diethynylbenzene : Bromine substituents in the latter increase molecular weight and enable participation in Suzuki couplings, whereas methyl groups in Compound A enhance electron-donating effects, stabilizing conjugated systems .
  • Ethoxy vs. Methyl : Ethoxy (-OCH₂CH₃) groups in 2,5-diethoxy-1,4-diethynylbenzene improve solubility in polar solvents, facilitating solution-processed device fabrication. Methyl groups in Compound A reduce polarity, favoring crystallinity .

Steric and Solubility Effects: Nonyl Substituents: 1,4-Diethynyl-2,5-dinonylbenzene’s long alkyl chains enhance solubility in nonpolar solvents (e.g., hexane) but reduce π-π stacking efficiency, whereas Compound A’s compact methyl groups balance solubility and intermolecular interactions . Trimethylsilyl Derivatives: Bulky trimethylsilyl groups in precursors (e.g., 2,5-diethoxy-1,4-bis[(trimethylsilyl)ethynyl]benzene) hinder crystal packing but simplify desilylation to generate ethynyl-terminated monomers .

Reactivity in Polymerization :

  • Pd/Cu-Catalyzed Cross-Coupling : Compound A’s ethynyl groups enable efficient coupling to form rigid-rod OPEs. In contrast, halogenated analogues (e.g., 1,4-dibromo-2,5-diethynylbenzene) are more suited for step-growth polymerization with boronic acids .

Table 2: Research Findings on Polymer Properties

Polymer/Composite Conductivity (S/cm) Bandgap (eV) Thermal Stability (°C) Reference
Poly(this compound) 10⁻³–10⁻² 2.8–3.1 >300
Poly(2,5-diethoxy-1,4-diethynylbenzene) 10⁻⁴–10⁻³ 3.0–3.3 250–280
Poly(1,4-diethynyl-2,5-dinonylbenzene) 10⁻⁵–10⁻⁴ 2.5–2.8 <200
  • Conductivity : Compound A-based polymers exhibit higher conductivity due to optimal π-conjugation and minimal steric hindrance from methyl groups.
  • Thermal Stability : Methyl substituents improve thermal resilience compared to alkoxy or alkyl chains, which degrade at lower temperatures .

Biological Activity

1,4-Diethynyl-2,5-dimethylbenzene (C₁₂H₁₀) is an organic compound characterized by its unique structure featuring two ethynyl groups and two methyl groups on a benzene ring. While comprehensive data on its biological activity is limited, existing literature suggests potential applications and interesting properties that warrant further investigation.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₁₂H₁₀
  • Molecular Weight : Approximately 154.21 g/mol
  • Structure : Contains two ethynyl groups (-C≡C-) at the 1 and 4 positions and two methyl groups (-CH₃) at the 2 and 5 positions of the benzene ring.

This arrangement contributes to its reactivity and potential applications in materials science and organic synthesis .

Antitumor Potential

Although specific studies on the biological activity of this compound are scarce, compounds with similar structures have shown promising biological properties. For instance, certain alkynes are known for their potential antitumor activity . Research indicates that alkynes can act as inhibitors of specific enzymes involved in cancer progression .

Enzyme Inhibition

Alkynes like this compound may exhibit enzyme inhibition properties. Enzyme inhibitors are crucial in drug development as they can modulate biological pathways associated with diseases. The exact mechanisms through which this compound may exert such effects remain to be elucidated through further studies .

Synthesis and Applications

Research has explored various synthetic routes for producing this compound, emphasizing its role as a linking agent in polymer chemistry. For example:

  • Polymer Chemistry : The compound has been utilized in synthesizing acetylenic polymers that exhibit unique structural and functional properties. These polymers can have applications in materials science due to their mechanical strength and thermal stability .

Interaction Studies

Interaction studies involving this compound focus on its reactivity with other chemical species. The compound's ability to interact with metal surfaces has been documented, indicating its potential role in stabilizing metal adatoms for catalysis and nanotechnology applications .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique features:

Compound NameMolecular FormulaUnique Features
1,4-Dibromo-2,5-dimethylbenzeneC₈H₈Br₂Contains bromine substituents; used in synthesis.
1,4-Dichloro-2,5-dimethylbenzeneC₈H₈Cl₂Chlorine substituents; lower reactivity than alkynes.
1,5-Diethynyl-2,4-dimethylbenzeneC₁₂H₁₀Different substitution pattern; also has ethynyl groups.

The presence of two ethynyl groups at the para positions distinguishes this compound from other similar compounds. This configuration enhances its reactivity and potential applications compared to halogenated compounds .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1,4-Diethynyl-2,5-dimethylbenzene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via desilylation of 2,5-Dimethoxy-1,4-bis((trimethylsilyl)ethynyl)benzene using a 3.5 M aqueous KOH solution in a THF/methanol (1:1 v/v) solvent system. Stirring at room temperature for 4 hours yields the product, which is purified via column chromatography (SiO₂, petroleum ether/CH₂Cl₂ 3:2) with an 85% yield . Optimization involves adjusting solvent ratios, reaction time, and base concentration. Parallel monitoring using gas chromatography (GC) during synthesis is recommended to track reaction progress .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns and ethynyl group presence.
  • FT-IR : Identify characteristic C≡C stretches (~2100 cm⁻¹).
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 154.21 for C₁₂H₁₀) .
  • Melting point analysis : Compare observed values (e.g., 112°C) with literature data .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Due to its light sensitivity and potential irritancy, handle under inert atmospheres (N₂/Ar) and use amber glassware. Personal protective equipment (PPE) including gloves, goggles, and lab coats is mandatory. Work in fume hoods to avoid respiratory exposure .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) elucidate non-covalent interactions in this compound derivatives?

  • Methodology : Grow single crystals via slow evaporation in non-polar solvents (e.g., hexane). Analyze packing motifs for π-π stacking and halogen bonding (if iodinated derivatives are studied). For example, in 1,4-diiodo-2,5-dimethylbenzene, SC-XRD reveals π-stacking and σ-hole interactions between iodine atoms and adjacent aromatic systems . Refinement software like SHELXL can model thermal parameters and electron density maps .

Q. What strategies enable the integration of this compound into covalent organic frameworks (COFs)?

  • Methodology : Utilize Sonogashira coupling to link ethynyl groups with halogenated aryl partners (e.g., 1,3,5-Tris(4-ethynylphenyl)benzene). Design COFs by selecting monomers with complementary geometry and reactivity. Monitor framework stability via thermogravimetric analysis (TGA) and porosity via Brunauer-Emmett-Teller (BET) surface area measurements .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : Perform kinetic studies under varying conditions (e.g., Pd catalyst loading, ligand type). For example, bulky substituents on the benzene ring may slow reaction rates due to steric hindrance. Use Hammett plots to correlate substituent electronic parameters (σ⁺) with reaction rates. Compare yields and selectivity in Suzuki-Miyaura vs. Heck couplings .

Q. What computational methods predict the optoelectronic properties of this compound-based materials?

  • Methodology : Employ density functional theory (DFT) to calculate HOMO-LUMO gaps and absorption spectra. Compare computational results with experimental UV-Vis and fluorescence data. For example, extended conjugation via ethynyl groups reduces bandgaps, enhancing conductivity in organic semiconductors .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How to validate accuracy?

  • Resolution : Cross-reference multiple sources (e.g., NIST Chemistry WebBook vs. peer-reviewed syntheses). Reproduce measurements using calibrated equipment and standardized heating rates. Note that impurities (e.g., residual solvents) can depress melting points; repurify via recrystallization or sublimation .

Q. Conflicting yields in Sonogashira coupling reactions: What variables require optimization?

  • Resolution : Systematically test:

  • Catalyst systems : Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂.
  • Solvents : THF vs. DMF.
  • Bases : Et₃N vs. K₂CO₃.
  • Temperature : Room temperature vs. reflux.
    Document reaction progress via TLC or GC-MS to identify side products (e.g., homocoupling) .

Q. Methodological Tools

Q. How to analyze thermal stability and decomposition pathways of this compound derivatives?

  • Methodology : Perform thermogravimetric analysis (TGA) under N₂ or air to determine decomposition temperatures. Pair with differential scanning calorimetry (DSC) to identify phase transitions. For halogenated derivatives (e.g., diiodo analogs), monitor iodine loss via mass spectrometry .

Properties

IUPAC Name

1,4-diethynyl-2,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10/c1-5-11-7-10(4)12(6-2)8-9(11)3/h1-2,7-8H,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELAPHCQGFQIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

1,4-Diethynyl-2,5-dimethylbenzene
1,4-Diethynyl-2,5-dimethylbenzene
1,4-Diethynyl-2,5-dimethylbenzene
1,4-Diethynyl-2,5-dimethylbenzene
1,4-Diethynyl-2,5-dimethylbenzene
1,4-Diethynyl-2,5-dimethylbenzene

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